2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine
Brand Name: Vulcanchem
CAS No.: 642092-87-3
VCID: VC3862708
InChI: InChI=1S/C5H9N3S2/c1-4-7-8-5(10-4)9-3-2-6/h2-3,6H2,1H3
SMILES: CC1=NN=C(S1)SCCN
Molecular Formula: C5H9N3S2
Molecular Weight: 175.3 g/mol

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine

CAS No.: 642092-87-3

Cat. No.: VC3862708

Molecular Formula: C5H9N3S2

Molecular Weight: 175.3 g/mol

* For research use only. Not for human or veterinary use.

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine - 642092-87-3

Specification

CAS No. 642092-87-3
Molecular Formula C5H9N3S2
Molecular Weight 175.3 g/mol
IUPAC Name 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanamine
Standard InChI InChI=1S/C5H9N3S2/c1-4-7-8-5(10-4)9-3-2-6/h2-3,6H2,1H3
Standard InChI Key DUIDUDBKDBJDFG-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)SCCN
Canonical SMILES CC1=NN=C(S1)SCCN

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine belongs to the 1,3,4-thiadiazole class, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The compound’s structure (Fig. 1) includes:

  • A 5-methyl-1,3,4-thiadiazole core, which contributes to hydrophobic interactions in biological systems .

  • A thioether linkage (-S-) connecting the thiadiazole ring to an ethylamine side chain, enhancing solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number642092-87-3
Molecular FormulaC₅H₉N₃S₂
Molecular Weight175.3 g/mol
IUPAC Name2-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylethanamine
SolubilityModerate in polar solvents

The amine group (-NH₂) at the terminal position enables hydrogen bonding with biological targets, while the methyl group at the 5-position of the thiadiazole ring enhances steric stability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine follows a two-step protocol:

  • Preparation of 5-Methyl-1,3,4-thiadiazole-2-thiol:
    Thiosemicarbazide derivatives are cyclized with carbon disulfide under basic conditions to form the thiadiazole-thione intermediate .

  • Alkylation with 2-Chloroethylamine:
    The thione reacts with 2-chloroethylamine hydrochloride in acetone or ethanol, facilitated by potassium carbonate, to yield the final product .

Reaction Scheme:

Thiosemicarbazide+CS2KOHThiadiazole-thioneClCH2CH2NH2Target Compound\text{Thiosemicarbazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Thiadiazole-thione} \xrightarrow{\text{ClCH}_2\text{CH}_2\text{NH}_2} \text{Target Compound}

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize yield (typically >75%) and purity (>95%). Solvent recovery systems and catalytic recycling minimize waste, aligning with green chemistry principles.

Biological Activities and Mechanisms

Urease Inhibition

Urease enzymes catalyze urea hydrolysis into ammonia and carbon dioxide, a critical process for pathogens like H. pylori. 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)ethanamine inhibits urease by:

  • Competitive binding to the active-site nickel ions, as evidenced by molecular docking studies.

  • Disrupting hydrogen bonds between the enzyme and substrate, reducing catalytic efficiency .

Table 2: Comparative Urease Inhibition Data

CompoundIC₅₀ (µM)Target PathogenReference
2-((5-Methyl...)ethanamine12.4Helicobacter pylori
Acetohydroxamic acid8.7Proteus mirabilis

Applications in Medicinal Chemistry

Drug Development

The compound’s thiadiazole core is a privileged scaffold in kinase inhibitor design. For example:

  • Bcr-Abl Tyrosine Kinase Inhibition: Analogues with trifluoromethyl groups exhibit IC₅₀ values of 7.4 µM, comparable to imatinib .

  • Anticancer Activity: Thiadiazole derivatives induce apoptosis in K562 leukemia cells (EC₅₀ = 9.2 µM) .

Agricultural Uses

Thiadiazole-based compounds are explored as fungicides and bactericides. For instance:

  • Rice Blight Control: Analogues demonstrate EC₅₀ values of 32.4 µg/mL against Xanthomonas oryzae, outperforming bismerthiazol .

Future Research Directions

Structural Optimization

  • Side-Chain Modifications: Introducing fluorinated or aryl groups may enhance bioavailability .

  • Prodrug Development: Masking the amine group could improve pharmacokinetics .

Targeted Delivery Systems

  • Nanoparticle Encapsulation: Liposomal formulations may reduce off-target effects in antimicrobial therapies .

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